Product packaging for Ossamycin(Cat. No.:)

Ossamycin

カタログ番号: B1233878
分子量: 912.2 g/mol
InChIキー: XGECDDPXIKFBTE-ZVNFYDRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ossamycin is a fermentation-derived, macrocyclic polyketide natural product originally isolated from Streptomyces hygroscopicus var. ossamyceticus . As a highly cell line-selective cytotoxic agent, it is a potent inhibitor of the mitochondrial F0 component of F1F0-ATPase, making it a valuable tool for studying cellular energy metabolism and exploring new antibacterial candidates . Its unique structure features a 22-membered macrocyclic core welded to a characteristic 6,6-spiroacetal moiety and an unusual 2,3,4,6-deoxyaminohexose sugar known as L-ossamine . The primary research value of this compound lies in its selective inhibition of the F0F1-ATPase. This enzyme is critical for ATP production in mitochondria, and its bacterial counterpart is an emerging target for combating antibiotic-resistant pathogens . Studies have shown this compound to be among the top 0.1% most cell line-selective cytotoxic agents tested against the NCI-60 panel of human cancer cell lines, highlighting its significance in oncology research . Furthermore, its complex biosynthesis involves a rare modular polyketide synthase (PKS) that performs programmed iteration, utilizing only 14 extension modules to accomplish 15 cycles of chain extension . This makes the this compound biosynthetic gene cluster a fascinating subject for research in synthetic biology and natural product engineering. Key Research Applications: • Mechanism of Action: Potent and selective inhibitor of the mitochondrial F0F1-ATPase . • Cancer Research: Tool for studying cytotoxicity and energy metabolism in various cancer cell lines . • Antibiotic Discovery: Serves as a model compound in the search for new ATP synthase inhibitors to combat multidrug-resistant bacteria . • Biosynthetic Studies: Model for studying rare iterative polyketide synthase programming and spiroacetal formation . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H85NO14 B1233878 Ossamycin

特性

分子式

C49H85NO14

分子量

912.2 g/mol

IUPAC名

(1S,3S,6'R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one

InChI

InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15+,25-22+/t30-,31+,32?,33+,34+,35+,36?,37-,38-,40?,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1

InChIキー

XGECDDPXIKFBTE-ZVNFYDRVSA-N

異性体SMILES

CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](CC(O4)(C)C)/C=C/CCCCC[C@@]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O

正規SMILES

CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O

同義語

ossamycin

製品の起源

United States

Structural Characterization and Elucidation of Ossamycin

Methodologies for Ossamycin Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a premier analytical technique for determining the detailed atomic and molecular structure of a crystalline material. mdpi.com The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted beams provide the necessary information to calculate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined. mdpi.com This method is considered the gold standard for structural elucidation, offering unambiguous proof of molecular connectivity and stereochemistry. mdpi.com

Crystallographic Data for this compound
Crystal System Data not publicly available
Space Group Data not publicly available
Unit Cell Dimensions Data not publicly available
Resolution Data not publicly available

Note: Specific crystallographic data for this compound, such as the crystal system, space group, and unit cell dimensions, are not detailed in the available public literature but were crucial for the initial structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of complex organic molecules like this compound. nih.gov This non-destructive technique provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of the molecule. parisdescartes.fr Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular puzzle. nih.gov

In the context of this compound, NMR studies would have been instrumental in:

Assigning Proton and Carbon Signals: Identifying the chemical shifts of each proton and carbon atom in the molecule.

Establishing Connectivity: Using techniques like COSY (Correlation Spectroscopy) to identify adjacent protons and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons, thereby building the molecular skeleton piece by piece.

Determining Relative Stereochemistry: Analyzing coupling constants and Nuclear Overhauser Effect (NOE) data to infer the spatial relationships between different parts of the molecule.

Key NMR Techniques in this compound Structure Elucidation
¹H NMR Provides information about the number and type of protons.
¹³C NMR Reveals the number and type of carbon atoms.
COSY Establishes proton-proton correlations through covalent bonds.
HSQC Correlates protons directly to the carbons they are attached to.
HMBC Shows correlations between protons and carbons separated by two or three bonds.
NOESY Identifies protons that are close in space, aiding in stereochemical assignments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital tool for accurately determining the molecular formula of a compound. wisdomlib.org This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the elemental composition. researchgate.net For this compound, HRESIMS would have provided the exact molecular weight, which is a critical piece of information for confirming the proposed structure derived from NMR and X-ray data. nih.gov

The process involves introducing a solution of the analyte into an electrospray source, where it is nebulized and ionized. The resulting ions are then passed through a high-resolution mass analyzer, which separates them based on their mass-to-charge ratio. researchgate.net The high accuracy of this method allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

HRESIMS Data for this compound
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer High-Resolution (e.g., Orbitrap, FT-ICR)
Measured m/z Data not publicly available
Calculated Molecular Formula C₄₄H₇₅NO₁₃

Chemical Derivatization and Spectroscopic Correlation Approaches

Chemical derivatization involves modifying the structure of a molecule through a chemical reaction to facilitate its analysis. mdpi.comnih.gov This approach can be used to introduce a chromophore for UV-Vis or circular dichroism spectroscopy, or to alter the fragmentation pattern in mass spectrometry. sigmaaldrich.com In the structural elucidation of complex natural products like this compound, derivatization can help to confirm the presence of certain functional groups and to correlate spectroscopic data with known compounds.

For instance, acetylation or methylation of hydroxyl groups can confirm their number and accessibility. The spectroscopic properties (e.g., NMR, IR) of the resulting derivatives can then be compared to those of the parent compound to gain further structural insights.

Potential Derivatization Reactions for this compound
Acetylation To confirm the number of hydroxyl groups.
Methylation To identify specific types of hydroxyl groups (e.g., primary vs. secondary).
Hydrolysis To cleave the glycosidic bond and isolate the aglycone and the ossamine (B579392) sugar for separate analysis.

Computational Approaches for Absolute Stereochemistry Assignment

Computational methods have become increasingly important in determining the absolute stereochemistry of chiral molecules. frontiersin.org Techniques such as the calculation of optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra for different possible stereoisomers and comparison with experimental data can provide a reliable assignment of the absolute configuration. mdpi.com

In the case of this compound, while the absolute stereochemistry was initially established by relating it to the known configuration of L-ossamine, computational approaches could be used as an independent confirmation. nih.gov This involves generating theoretical spectra for all possible stereoisomers and identifying the one that best matches the experimentally measured spectrum. The DP4+ probability analysis, which compares experimental and calculated NMR chemical shifts, is another powerful computational tool for stereochemical assignment. frontiersin.org

Computational Methods for Stereochemistry
Optical Rotation (OR) Calculation Predicts the specific rotation of a molecule.
Electronic Circular Dichroism (ECD) Spectroscopy Simulates the differential absorption of left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) Spectroscopy Simulates the differential absorption of left and right circularly polarized infrared light.
DP4+ Probability Analysis Compares experimental and calculated NMR chemical shifts to assign stereochemistry.

Elucidation of the 24-Membered Macrolide Ring System Architecture

The structural core of this compound is a complex 24-membered macrolide ring. nih.gov The elucidation of this large ring system, with its numerous stereocenters and functional groups, was a significant challenge. The combination of the aforementioned analytical techniques was crucial in piecing together this intricate architecture.

Characterization of the Spiroketal and Hemiketal Ring Systems

The structural backbone of this compound incorporates both a 6,6-spiroketal and a five-membered hemiketal ring system, the elucidation of which was primarily achieved through single-crystal X-ray diffraction studies. nih.gov This analysis provided a definitive understanding of the relative stereochemistry of the entire molecule. nih.gov

The 6,6-spiroketal moiety, a 1,7-dioxaspiro[5.5]undecanyl system, is a hallmark feature of a family of 22- to 26-membered macrocyclic polyketides to which this compound belongs. nih.govwikipedia.org The formation of this spiroketal is a critical step in the biosynthesis of this compound. plos.org

Table 1: Key Structural Features of the Spiroketal and Hemiketal Systems in this compound

FeatureSpiroketal SystemHemiketal System
Ring Composition 6,6-Spiroketal (1,7-dioxaspiro[5.5]undecanyl)5-membered ring
Formation Biosynthetic cyclizationOxidation of a sidechain
Significance A characteristic structural hallmark of this class of polyketides.Contributes to the overall three-dimensional structure.
Primary Method of Characterization Single-crystal X-ray diffractionSingle-crystal X-ray diffraction

This table summarizes the key characteristics of the spiroketal and hemiketal ring systems within the this compound molecule.

Structural Features of the Ossamine Aminosaccharide Moiety

A crucial component of the this compound structure is the presence of an unusual aminosaccharide known as ossamine. wikipedia.org Initial studies in 1969 identified this novel sugar component, and its absolute stereochemistry was later established, confirming it to be the L-enantiomer, L-ossamine. nih.govnih.gov This was a significant finding, as the D-configuration was initially proposed. nih.gov

The L-ossamine moiety is a 2,3,4,6-deoxyaminohexose sugar that is attached to the C-8 position of the this compound macrocycle during the later stages of its biosynthesis. nih.govwikipedia.org The elucidation of the structure and stereochemistry of ossamine was critical for determining the absolute stereochemistry of the entire this compound molecule. nih.gov

Table 2: Characteristics of the Ossamine Moiety in this compound

FeatureDescription
Sugar Type Aminodeoxysaccharide
Systematic Name L-ossamine (a 2,3,4,6-deoxyaminohexose)
Stereochemistry L-configuration
Attachment Point C-8 of the this compound macrocycle
Significance Essential for the overall structure and biological activity of this compound.
Primary Method of Structural Confirmation Single-crystal X-ray diffraction of this compound

This table outlines the key structural and chemical features of the L-ossamine aminosaccharide as it exists within the this compound molecule.

Biosynthetic Pathways and Genetic Insights of Ossamycin

Enzymatic Tailoring Modifications

Following the assembly of the 24-membered polyketide backbone by the modular PKS, the nascent ossamycin precursor undergoes a series of crucial enzymatic modifications. These "tailoring" reactions are essential for the final structure and biological activity of the molecule. The oss gene cluster encodes a suite of enzymes, including oxidoreductases and glycosyltransferases, that perform these late-stage chemical decorations.

Role of Cytochrome P450 Enzymes in Post-PKS Hydroxylations

The mature this compound molecule is adorned with several hydroxyl groups that are installed after the formation of the macrocyclic lactone. Specifically, the this compound backbone undergoes four stereospecific hydroxylations at positions C-4, C-8, and C-10 of the macrocycle, as well as at C-35 in the sidechain.

Genetic analysis of the oss cluster identified four genes—ossL, ossK, ossM, and ossF—that encode cytochrome P450 monooxygenases. These enzymes are the only oxidative enzymes encoded within the cluster, strongly implicating them in these four hydroxylation steps. To elucidate their specific roles, targeted gene deletion studies have been conducted.

The key findings from these genetic experiments include:

Deletion of ossF : Inactivation of the ossF gene did not completely eliminate this compound production. Instead, it led to a significant reduction (to less than 10% of wild-type levels). This suggests that OssF is involved in one of the hydroxylation steps, but its function can be partially compensated for by one of the other P450 enzymes (OssK, OssL, or OssM), indicating a degree of functional redundancy or "crosstalk" among these tailoring enzymes.

Double Deletion of ossLK : A mutant strain with both ossL and ossK genes deleted was unable to produce this compound. Instead, this mutant accumulated a new compound that was identified as a dehydroxylated this compound intermediate. This result demonstrates that OssL and OssK are essential for specific hydroxylation events in the pathway.

These studies confirm that the four cytochrome P450 enzymes encoded in the oss cluster are responsible for the post-PKS hydroxylations of the this compound macrocycle. While assigning a precise regiospecific function to each individual P450 remains a subject of ongoing research, the gene deletion experiments have provided critical insights into their collective and sometimes overlapping roles in achieving the final, fully decorated structure of this compound. The hydroxylation at the C-8 position is particularly critical as it creates the attachment point for the L-ossamine sugar moiety.

The table below summarizes the identified Cytochrome P450 enzymes in the oss cluster and the results of their genetic analysis.

GeneEncoded EnzymeFunctionGene Deletion Phenotype
ossF Cytochrome P450Post-PKS HydroxylationThis compound production reduced to <10%
ossL Cytochrome P450Post-PKS HydroxylationPart of an essential hydroxylation duo
ossK Cytochrome P450Post-PKS HydroxylationPart of an essential hydroxylation duo
ossM Cytochrome P450Post-PKS HydroxylationFunction likely redundant or specific to a non-isolated intermediate
ossLK (double mutant) N/AN/AComplete loss of this compound; accumulation of a dehydroxylated intermediate

Function of Spirocyclase Enzymes (e.g., OssO) in Spiroketal Formation

The biosynthesis of this compound involves the formation of a characteristic 6,6-spiroketal moiety, a structural feature common to a family of 22- to 26-membered macrocyclic polyketides. nih.gov The formation of this stereospecific spiroketal is a critical step in the maturation of the molecule. Within the 127-kbp this compound biosynthetic gene cluster (oss), a specific gene, ossO, has been identified that encodes a putative spirocyclase enzyme. nih.govresearchgate.netnih.gov

Bioinformatic analysis revealed that the protein OssO shares significant sequence homology with OlmO, an uncharacterized enzyme from the biosynthetic gene cluster of oligomycin (B223565), another well-known spiroketal-containing polyketide. nih.govresearchgate.net This homology suggested that OssO and OlmO represent a novel family of spirocyclase enzymes. researcher.liferesearchgate.net Research into these enzymes has provided critical insights into the mechanism of spiroketal formation. researcher.lifeacs.orgnih.gov

Studies involving the deletion of the homologous gene olmO in the oligomycin producer abolished the production of oligomycin and led to the accumulation of intermediates lacking the spiroketal structure. researcher.liferesearchgate.netacs.orgnih.gov Further in vitro experiments demonstrated that the purified OlmO enzyme catalyzed the conversion of these acyclic precursors into the final spiroketal product, confirming its role as a spiroacetal cyclase. researcher.liferesearchgate.netnih.gov

Interestingly, the in-frame deletion of ossO from the chromosome of the this compound producer, Streptomyces hygroscopicus var. ossamyceticus, did not eliminate the production of this compound. researchgate.net This suggests that while OssO is encoded for this function, its role may not be essential in vivo, or that spontaneous, non-enzymatic cyclization can occur, possibly at a slower rate. researchgate.net

Structural biology has further illuminated the function of this enzyme class. The crystal structures of both OssO and OlmO have been solved, revealing an unusual 10-strand β-barrel architecture. researcher.liferesearchgate.netnih.gov Within the enzyme's active site, a cluster of three conserved polar residues has been identified. researcher.lifenih.gov Site-specific mutagenesis of these residues in OlmO was shown to either completely abolish or significantly reduce its catalytic activity. researcher.liferesearchgate.netnih.gov These findings support a proposed mechanism of general acid/general base catalysis for the stereospecific formation of the spiroketal ring system. researcher.lifeacs.orgnih.gov

Table 1: Enzymes and Genes Involved in Spiroketal Formation
GeneProteinProposed Function
ossOOssOPutative spirocyclase involved in the formation of the 6,6-spiroketal moiety. nih.govresearchgate.net
olmOOlmOHomologous spirocyclase from the oligomycin biosynthetic pathway, confirmed to be a spiroacetal cyclase. researcher.liferesearchgate.net

Biosynthesis and Glycosyltransfer of the L-Ossamine Moiety

A distinguishing feature of the this compound structure is the presence of L-ossamine, a rare 2,3,4,6-tetradeoxy-4-dimethylamino-L-hexose sugar, attached to the C-8 position of the macrocycle. nih.gov The biosynthetic pathway for this unusual sugar is encoded by a set of six genes within the oss gene cluster. nih.gov The process begins with D-glucose-1-phosphate, which is converted to the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov The enzymes responsible for this initial conversion, dTDP-D-glucose synthase and dTDP-D-glucose 4,6-dehydratase, are not encoded within the oss cluster and are presumed to be recruited from elsewhere in the genome. nih.gov

The subsequent conversion of dTDP-4-keto-6-deoxy-D-glucose to the final glycosyl donor, dTDP-L-ossamine, involves a series of enzymatic modifications catalyzed by proteins encoded in the oss cluster. nih.gov The proposed biosynthetic sequence is as follows:

2-Deoxygenation : The process is initiated by the tandem action of OssS, a 2,3-dehydratase, and OssT, a 3-ketoreductase. nih.govresearchgate.net

3-Deoxygenation : This step is catalyzed by the 3,4-dehydratase OssQ, which is thought to work with an uncharacterised reductase, to produce dTDP-D-cinerulose. nih.govresearchgate.net

Epimerization : An epimerase, OssZ1, which is homologous to UrdZ1 from the urdamycin biosynthesis pathway, catalyzes a 5-epimerization or 3,5-epimerization. nih.govresearchgate.net

Transamination : The aminotransferase OssJ catalyzes the introduction of an amino group at the C-4 position. nih.govresearchgate.net

N-dimethylation : The final step in the sugar's biosynthesis is a methylation reaction catalyzed by the S-adenosylmethionine-dependent N-dimethyltransferase OssI, yielding dTDP-L-ossamine. nih.govresearchgate.net

Once synthesized, the activated dTDP-L-ossamine is transferred to the this compound aglycone. This crucial glycosylation step is catalyzed by the glycosyltransferase OssG. nih.govresearchgate.net The sugar is attached to a specific hydroxyl group at the C-8 position of the macrocycle, a modification that is installed by post-PKS tailoring enzymes, specifically cytochrome P450 hydroxylases, prior to glycosylation. nih.govresearchgate.netnih.govwikipedia.org

Table 2: Genes and Enzymes in L-Ossamine Biosynthesis and Transfer
GeneProteinProposed Function
ossSOssS2,3-dehydratase in 2-deoxygenation step. nih.govresearchgate.net
ossTOssT3-ketoreductase in 2-deoxygenation step. nih.govresearchgate.net
ossQOssQ3,4-dehydratase in 3-deoxygenation step. nih.govresearchgate.net
ossZ1OssZ1Epimerase for 5-epimerization or 3,5-epimerization. nih.govresearchgate.net
ossJOssJ4-transaminase. nih.govresearchgate.net
ossIOssIS-adenosylmethionine-dependent N-dimethyltransferase. nih.govresearchgate.net
ossGOssGGlycosyltransferase, attaches L-ossamine to the aglycone. nih.govresearchgate.net

Mentioned Compounds

Compound Name
D-glucose-1-phosphate
dTDP-4-keto-6-deoxy-D-glucose
dTDP-D-cinerulose
dTDP-L-ossamine
L-ossamine
Oligomycin
This compound
S-adenosylmethionine
Urdamycin

Chemical Synthesis and Synthetic Analog Development of Ossamycin

Total Synthesis Strategies for Ossamycin and its Subunits

Total synthesis efforts for this compound and its constituent subunits have explored various strategies to control the multiple stereocenters and construct the complex ring systems.

Asymmetric Synthesis of the Polyol Subunit

The polyol subunit of this compound, specifically the C1–C16 portion, is a key fragment in its total synthesis. Asymmetric synthesis approaches have been developed to construct this subunit with high stereochemical control. One strategy involves stepwise carbon-chain elongation starting from D-glucose, employing a chiral pool approach. oup.comoup.comsemanticscholar.org This method utilizes asymmetric induction influenced by the steric hindrance of neighboring groups to establish stereogenic centers. For example, stereocenters at the C4 and C5 positions have been constructed via mCPBA epoxidation, while those at C6 and C7 were formed through catalytic OsO₄ dihydroxylation under highly stereoselective conditions. oup.comoup.com

Stereoselective Construction of Spiroketal Fragments

The 6,6-spiroketal moiety is a characteristic feature of this compound and related macrolides. wikipedia.orgcam.ac.uk Stereoselective construction of this fragment is crucial for the synthesis of this compound. Prins cyclization has been described as a strategy for the stereoselective synthesis of the spiroketal fragment of this compound. researchgate.netresearchgate.neteurekaselect.com This involves the coupling of aldehyde and alkyne fragments followed by spiroketalization. researchgate.netresearchgate.net

Chiral Pool Approaches and Stepwise Carbon-Chain Elongation

Chiral pool approaches, utilizing readily available chiral starting materials such as carbohydrates (e.g., D-glucose), have been employed in the synthesis of this compound subunits, particularly the polyol chain. oup.comoup.comtcichemicals.com This strategy leverages the existing stereochemistry of the starting material to control the stereochemistry of the growing carbon chain. Stepwise carbon-chain elongation reactions, often in conjunction with stereoselective transformations like Wittig olefination and asymmetric dihydroxylation/epoxidation, are central to these approaches for assembling the complex carbon framework and building the requisite stereogenic centers. oup.comoup.com

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are pursued to explore structure-activity relationships and potentially develop compounds with improved properties. While specific details on the design and synthesis of this compound analogs were not extensively detailed in the search results, the general approach to synthesizing analogs of complex natural products like this compound involves modifying specific parts of the molecule, such as the macrolide ring, spiroketal, or the attached sugar moiety, using synthetic methodologies developed for the parent compound or related structures. grafiati.comherts.ac.uk

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis Research

Chemoenzymatic and biocatalytic approaches are increasingly explored in the synthesis of complex natural products, offering potential advantages in terms of selectivity and sustainability. uni-marburg.deisomerase.comchimia.ch In the context of this compound, research into its biosynthesis has revealed the involvement of specific enzymes, such as polyketide synthases (PKSs) and a putative spirocyclase enzyme (OssO), in constructing the polyketide backbone and forming the spiroketal moiety. nih.govcam.ac.uknih.govresearchgate.net OssO, found in the this compound biosynthetic gene cluster, is homologous to OlmO in the oligomycin (B223565) biosynthetic gene cluster and has been shown to catalyze spiroacetal formation. cam.ac.ukresearchgate.net Understanding these enzymatic processes provides insights that can potentially be leveraged in chemoenzymatic synthesis strategies for this compound and its fragments. While direct examples of chemoenzymatic total synthesis of this compound were not prominently found, the identification and characterization of biosynthetic enzymes like OssO highlight the potential for incorporating biocatalytic steps into synthetic routes. cam.ac.ukresearchgate.net

Mechanistic Dissection of Ossamycin S Biological Activities

Identification of Mitochondrial F1F0-Type ATP Synthase as a Molecular Target

Research has firmly established mitochondrial F1F0-type ATP synthase as the primary molecular target of ossamycin. nih.govsemanticscholar.orgnih.govpnas.orgresearchgate.netnih.govasm.orgacs.orgnih.govportlandpress.comunibo.itoup.com This enzyme complex, also known as Complex V, is crucial for oxidative phosphorylation, the process by which cells generate the majority of their ATP. mdpi.commdpi.comresearchgate.net this compound's inhibitory effect on ATP synthase disrupts this vital energy-generating pathway. semanticscholar.orgpnas.orgportlandpress.com Studies have shown that this compound acts as a potent inhibitor of mitochondrial ATPase activity. nih.govsemanticscholar.org

Detailed Inhibition Mechanisms on F0 Component Subunits (e.g., Subunit 6 and Subunit 9 Interface)

This compound exerts its inhibitory effect by targeting the F0 component of the mitochondrial ATP synthase. semanticscholar.orgunibo.it The F0 domain is embedded within the inner mitochondrial membrane and is responsible for proton translocation, which drives ATP synthesis by the F1 domain. mdpi.comnih.gov Genetic studies using Saccharomyces cerevisiae (yeast) have been instrumental in pinpointing the binding site of this compound. These studies, involving this compound-resistant mutants, indicate that the mutations conferring resistance are tightly linked to alleles affecting subunit 9 (equivalent to subunit c in other organisms) of the mitochondrial ATP synthase. nih.govpnas.org

Specifically, amino acid substitutions in the C-terminal stem of yeast subunit 9 have been identified in this compound-resistant mutants. These include mutations at Leu53 to Phe and Leu57 to Phe. nih.gov These findings suggest that this compound interacts with residues in the C-terminal transmembrane helix of subunit c (subunit 9 in yeast). nih.govasm.org The binding site of this compound in mitochondrial ATP synthase is located close to the regions that confer resistance to other inhibitors like oligomycin (B223565) and venturicidin (B1172611) in subunit c. nih.govasm.org This indicates that this compound likely binds at or near the interface of F0 subunits, particularly involving subunit c (subunit 9) and potentially subunit a (subunit 6 in yeast). pnas.orgyeastgenome.org

Comparative Analysis of Mechanism of Action with Related Macrolide ATP Synthase Inhibitors (e.g., Oligomycin, Cytovaricin, Apoptolidin)

This compound belongs to a family of macrolide polyketide inhibitors of F0F1-ATPase that includes well-studied compounds like oligomycin, cytovaricin, and apoptolidin (B62325). researchgate.netnih.govasm.orgacs.orgnih.govunibo.itoup.commdpi.comciteab.comnih.govresearchgate.net These macrolides are known to inhibit the mitochondrial F0F1 ATP synthase. pnas.orgresearchgate.netnih.govasm.orgacs.orgnih.govmdpi.comciteab.com

Qualitatively, this compound, peliomycin, and rutamycin (a member of the oligomycin family) show similar inhibitory effects on oxidative phosphorylation and ATPase reactions. researchgate.netcapes.gov.br However, quantitative differences exist; for equivalent inhibition, two to four times more this compound is required compared to peliomycin and rutamycin on a weight basis. researchgate.netcapes.gov.br

Structural comparisons have revealed significant similarities between the aglycones of apoptolidin, cytovaricin, and oligomycin, despite differences in ring size and substituents. nih.govresearchgate.netacs.org This structural resemblance is consistent with their shared mechanism of action targeting the F0 component of ATP synthase. nih.govsemanticscholar.orgresearchgate.netacs.org While the precise binding sites for apoptolidin and cytovaricin are not as extensively defined as for oligomycin, they are believed to be located in regions where oligomycin and this compound bind, owing to the structural similarities of their chemical backbones. nih.govasm.org

Oligomycin is known to bind to the c-ring proton-carrying sites within the F0 domain and blocks proton conductance, thereby inhibiting both ATP synthesis and hydrolysis. unibo.itmdpi.comresearchgate.netnih.gov Genetic studies with oligomycin-resistant yeast mutants have implicated a target site at the interface of subunits a and c, involving specific residues in subunit c. asm.orgunibo.it The binding site of this compound in subunit c is located close to the boundaries of regions affecting oligomycin and venturicidin resistance. nih.govasm.org This suggests an overlapping or proximal binding site for these macrolide inhibitors within the F0 domain, particularly involving the c-ring. unibo.itnih.gov

The selectivity profiles of these inhibitors against cancer cell lines also show correlations, further supporting a shared or similar mechanism of action. pnas.orgresearchgate.netnih.govnih.gov

A comparative overview of these inhibitors is presented below:

InhibitorTargetPrimary Binding Site (where defined)Mechanism
This compoundMitochondrial F1F0 ATP Synthase (F0)Subunit c (Subunit 9 in yeast)Inhibition of proton translocation
OligomycinMitochondrial F1F0 ATP Synthase (F0)Subunit c (c-ring)Blocks proton conductance
CytovaricinMitochondrial F1F0 ATP Synthase (F0)Believed near oligomycin/ossamycin sitesInhibition of F0 component
ApoptolidinMitochondrial F1F0 ATP Synthase (F0)Believed near oligomycin/ossamycin sitesInhibition of F0F1-ATPase activity

Biological Activities in Pre Clinical and Research Models

Cytotoxicity in In Vitro Cell Line Models

Studies have demonstrated the cytotoxic effects of ossamycin in a variety of in vitro cell line models. This compound has been shown to inhibit the growth of several cancer cell lines. medchemexpress.comnih.gov

This compound has been reported to inhibit the growth of L cells, Epstein-Barr ascites cancer cells, KB cells, sarcoma-180 cells, and L-1210 cells in cell culture. medchemexpress.comnih.gov The compound has also shown activity against HeLa cells. google.commedchemexpress.comnih.gov Reported IC₅₀ values for this compound against a panel of cell lines include: L cells (0.007 µg/mL), Epstein-Barr ascites cancer cells (0.008 µg/mL), KB cells (0.005 µg/mL), sarcoma-180 cells (0.008 µg/mL), L-1210 cells (0.003 µg/mL), and HeLa cells (0.005 µg/mL). medchemexpress.com

Cell Line IC₅₀ (µg/mL)
L cells 0.007
Epstein-Barr ascites cancer cells 0.008
KB cells 0.005
Sarcoma-180 cells 0.008
L-1210 cells 0.003
HeLa cells 0.005

While the provided search results specifically mention the above cell lines, the initial query also included HepG2, A549, and HCT116 tumor cell lines. However, specific data regarding this compound's cytotoxicity against HepG2, A549, and HCT116 cells were not found in the provided snippets.

Antifungal Activities in In Vitro Assays

This compound is known for its antifungal properties. researchgate.netasm.orgcellpathway.commedchemexpress.com Its antifungal activity has been determined using in vitro tube dilution methods. google.com this compound was evaluated at concentrations ranging from 0.1 to 100 µg/mL in Mycophil broth for these tests. google.com

This compound is described as an antifungal agent. researchgate.netasm.orgcellpathway.commedchemexpress.com It is a macrocyclic polyketide with antifungal activity originally isolated from Streptomyces hygroscopicus subsp. ossamyceticus. asm.org

Limited Antibacterial Activities in In Vitro Models (Gram-positive)

This compound has been reported to have weaker activity against Gram-positive bacteria compared to its antifungal effects. medchemexpress.commedchemexpress.com In vitro inhibitory activity for bacteria was determined using two-fold serial dilution techniques in broth. google.com this compound was dissolved in ethanol (B145695) and then diluted with water or growth medium for these tests. google.com

The antimicrobial spectrum of this compound includes some activity against Gram-positive bacteria. google.com Minimal inhibitory concentrations (MIC) have been reported for several Gram-positive strains: Butyribacterium rettgeri (ATCC 10825) > 100 µg/ml, Peptococcus preotii (ATCC 9321) > 100 µg/ml, Clostridium chauvoei (ATCC 10092) > 100 µg/ml, Bacillus subtilis > 100 µg/ml, Sarcina lutea (ATCC 9341) > 100 µg/ml, Corynebacterium xerosis > 100 µg/ml, Diplococcus pneumoniae > 100 µg/ml, Staphylococcus aureus (ATCC 6538) > 100 µg/ml, Streptococcus faecalis (ATCC 8022) > 100 µg/ml, Streptococcus MG/FH68 50 µg/ml, and Micrococcus lysodeikticus 50 µg/ml. google.com

Gram-Positive Bacterium Minimal Inhibitory Concentration (µg/mL)
Butyribacterium rettgeri ATCC 10825 > 100
Peptococcus preotii ATCC 9321 > 100
Clostridium chauvoei ATCC 10092 > 100
Bacillus subtilis > 100
Sarcina lutea ATCC 9341 > 100
Corynebacterium xerosis > 100
Diplococcus pneumoniae > 100
Staphylococcus aureus ATCC 6538 > 100
Streptococcus faecalis ATCC 8022 > 100
Streptococcus MG/FH68 50
Micrococcus lysodeikticus 50

This data indicates that this compound's antibacterial activity against these Gram-positive strains is generally low, requiring relatively high concentrations for inhibition.

Insecticidal Activities in Model Organisms (e.g., Aedes aegypti larvae)

This compound has been explored for its potential insecticidal activity, particularly against mosquito larvae like Aedes aegypti. researchgate.netnih.govresearchgate.net The discovery and evaluation of natural product-based biological control agents for mosquito control is an area of research, and this compound has been identified as a potential candidate. nih.gov

This compound has demonstrated larvicidal effects against Aedes aegypti larvae. researchgate.netnih.govresearchgate.netresearchgate.net In one study, a natural product collection was screened for molecules capable of killing the larval stages of Aedes aegypti. nih.gov this compound was among the natural products identified as hits in this screen and was further evaluated. nih.gov

Extracted material from Streptomyces hygroscopicus, presumably containing this compound, killed 100% of Ae. aegypti larvae within 1 day at a dose of 20 µl/ml of breeding water. nih.govresearchgate.net A lower dose of 2 µl/ml killed approximately 27% within 4 days, while 0.2 µl/ml had no effect. nih.govresearchgate.net In a confirmation study, Ae. aegypti larvae were exposed to this compound at concentrations of 50 µM, 5 µM, and 0.5 µM. nih.gov this compound was confirmed to possess larvicidal activity at these concentrations. nih.gov this compound has also shown activity against the larval stages of the malaria-transmitting mosquito Anopheles gambiae and the adult form of both species. researchgate.netnih.gov

This compound Source/Concentration Aedes aegypti Larval Mortality Timeframe
S. hygroscopicus extract (20 µl/ml) 100% 1 day
S. hygroscopicus extract (2 µl/ml) ~27% 4 days
S. hygroscopicus extract (0.2 µl/ml) No effect 5 days
This compound (50 µM) Larvicidal activity confirmed Not specified
This compound (5 µM) Larvicidal activity confirmed Not specified
This compound (0.5 µM) Larvicidal activity confirmed Not specified

Research into the mechanisms of action of insecticidal compounds includes investigating the proteomic and transcriptomic responses in insects upon exposure. While the provided search results discuss proteomic and transcriptomic analyses in Aedes aegypti and other insects in the context of insecticide exposure or immune responses mdpi.comnih.govplos.orgnih.govcabidigitallibrary.org, none of the snippets directly detail specific proteomic or transcriptomic responses of insects specifically to this compound exposure. However, one source mentions that this compound targets the mitochondrial F1F0-type ATP synthase to prevent electron transport in Aedes aegypti larvae, and the beta subunits of ATP synthase showed increased expression when exposed to a toxin dose (though not explicitly stated as this compound) mdpi.com. This suggests that this compound's mechanism of action involves mitochondrial function, which could lead to observable changes in protein and gene expression related to energy metabolism and cellular stress. Further studies would be needed to specifically characterize the proteomic and transcriptomic profiles induced by this compound in insect models.

Structure Activity Relationship Sar Studies of Ossamycin

Influence of the Spiroketal and Hemiketal Moieties on Biological Activity

Ossamycin possesses a unique aglycone featuring both a 6,6-spiroketal and a 5-membered hemiketal ring system incorporated into its 24-membered macrolide ring. nih.govresearchgate.net The spiroketal moiety is a hallmark of this family of macrolides, including cytovaricin and oligomycin (B223565), although the substitution patterns can vary. cellpathway.com The formation of the spiroketal in this compound biosynthesis involves a novel spirocyclase enzyme, OssO. nih.govresearchgate.netacs.org

While specific detailed SAR data focusing solely on modifications to the spiroketal and hemiketal moieties of this compound are not extensively detailed in the provided search results, the presence of these rigid structural elements is a defining characteristic of this class of ATP synthase inhibitors. nih.govcellpathway.comresearchgate.net Related macrolides like cytovaricin and oligomycin also feature spiroketal systems, and their aglycones can be structurally similar despite differences in ring size and substituents, suggesting the importance of this region for target interaction. nih.govcellpathway.com Studies on oligomycin biosynthesis have shown that the deletion of the gene encoding a homologous spirocyclase enzyme (OlmO) abolishes oligomycin production and leads to metabolites lacking the spiroketal structure, highlighting its essential role in the formation of the mature, active compound. researchgate.netacs.org

Role of the Macrolide Ring System and its Stereochemical Features

This compound's aglycone is built upon a 24-membered macrolide ring system. nih.govresearchgate.net The macrolide ring size and the presence of unsaturated segments are common features among macrolides that target F₁F₀-ATP synthase, such as oligomycins (26-membered), venturicidins, and apoptolidins. unibo.it

Contribution of the Ossamine (B579392) Glycan Moiety to Activity Profiles

This compound is glycosylated with a rare, highly reduced amino sugar called L-ossamine, which is attached to the C-8 position of the macrolide macrocycle. wikipedia.orgnih.gov While some macrolide ATP synthase inhibitors differ mainly in their sugar portions, the observed variability in glycosylation patterns within this family of macrolides suggests that deoxysugars may not be universally crucial for ATPase inhibition across all classes. unibo.it However, for this compound specifically, the L-ossamine moiety is a distinctive feature. nih.gov

Studies on other glycosylated natural products have demonstrated that sugar moieties can significantly influence structural diversity, complexity, chemical stability, water solubility, and biological activity, including effects on cell surface binding and tissue distribution. wikipedia.orgresearchgate.netnih.gov While direct SAR data detailing modifications to the ossamine moiety of this compound and their precise impact on ATP synthase inhibition are not explicitly provided in the search results, its presence as a unique substituent at a specific position on the macrolide ring suggests a potential role in modulating the activity or target interaction of this compound. nih.gov The biosynthesis of L-ossamine is encoded by specific genes within the this compound biosynthetic gene cluster, highlighting its integral nature to the production of the complete natural product. nih.gov

Elucidation of Essential Pharmacophoric Features for Target Interaction

This compound, along with oligomycins, venturicidins, and apoptolidins, targets the F₀ component of the F₁F₀-ATP synthase. wikipedia.orgnih.govunibo.it These macrolides are believed to bind to the c-ring within the F₀ sector, a highly conserved antibiotic binding site. cellpathway.comasm.orgunibo.it The mechanism of inhibition involves interaction with the c-ring, and studies on oligomycin suggest that hydrogen bonds between hydroxyl groups and the protein, as well as van der Waals interactions, are involved in binding. unibo.it

While a detailed pharmacophore model specifically for this compound is not presented in the search results, the structural similarities and shared target among this compound, oligomycin, and cytovaricin suggest common essential pharmacophoric features responsible for inhibiting ATP synthase. nih.govcellpathway.com These features likely reside within the conserved regions of their aglycone structures, particularly the macrolide ring and the fused spiroketal/hemiketal system, which allow them to bind to the c-ring at or near the proton translocation pathway. asm.orgunibo.itacs.org The stereochemistry of these regions is expected to play a critical role in defining the pharmacophore, ensuring proper orientation and interaction with the target protein residues. nih.govnih.gov The correlation in NCI-60 cell line response patterns between this compound, oligomycin A, cytovaricin, and peliomycin further supports the idea of a shared mechanism of action and thus potentially overlapping pharmacophoric requirements for cytotoxicity mediated through ATP synthase inhibition. google.com

Analytical and Bioanalytical Methodologies for Ossamycin Research

Chromatographic Separation and Purification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of macrolide antibiotics from complex fermentation broths and for the analysis of their purity. ucsd.edunih.gov While specific HPLC protocols for the purification of ossamycin are not extensively detailed in publicly available literature, general methods for macrolides provide a framework for its separation.

Reversed-phase HPLC (RP-HPLC) is a common approach for the purification of macrolides. researchgate.net This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of compounds with varying polarities. For macrolide antibiotics, the mobile phase is often buffered and may contain additives to improve peak shape and resolution.

Table 8.1.1: Representative HPLC Parameters for Macrolide Antibiotic Purification

ParameterTypical Value/ConditionPurpose in this compound Purification
Stationary Phase C18 (Octadecylsilyl)Provides a nonpolar surface for hydrophobic interactions, suitable for retaining and separating macrolide structures like this compound.
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium acetate)The organic solvent elutes the compound, and the buffer controls the pH to ensure consistent ionization state and improve peak shape.
Elution Mode GradientAllows for the separation of a wide range of compounds in the crude extract, from polar impurities to the relatively nonpolar this compound.
Flow Rate 0.5 - 2.0 mL/minControls the speed of the separation, influencing resolution and analysis time.
Detection UV-Vis (e.g., at 210 nm) or Mass Spectrometry (MS)UV detection is used for general monitoring of eluting compounds, while MS provides mass information for specific identification of this compound fractions.

Note: The specific values in this table represent typical conditions for macrolide antibiotics and serve as a general guideline. The optimal conditions for this compound purification would require method development and optimization.

Advanced Spectrometric Quantification and Identification (e.g., LC-MS, HRESIMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant (HRESIMS) are powerful tools for the sensitive and specific detection, quantification, and identification of this compound in various matrices. researchgate.net These techniques are particularly valuable in metabolic studies and for the analysis of fermentation products. ox.ac.uknih.gov

In LC-MS, the effluent from an HPLC system is introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection. For quantification, tandem mass spectrometry (LC-MS/MS) is often employed, where a specific parent ion of this compound is selected and fragmented to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). This technique offers excellent sensitivity and selectivity, minimizing interference from matrix components. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of novel compounds and for identifying metabolites of this compound. The fragmentation patterns observed in HRESIMS/MS spectra can also provide valuable structural information.

Table 8.2.1: Key Parameters in LC-MS/MS for Macrolide Quantification

ParameterDescriptionRelevance for this compound Analysis
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Ion ModeESI is a soft ionization technique suitable for large molecules like macrolides. The choice of polarity depends on the compound's ability to gain or lose a proton.
Precursor Ion (m/z) The mass-to-charge ratio of the intact this compound molecule (or a specific adduct).This is the ion that is selectively isolated in the first stage of the mass spectrometer.
Product Ions (m/z) The mass-to-charge ratios of the fragments produced from the precursor ion.These fragments are characteristic of the this compound structure and are used for specific detection and confirmation.
Collision Energy The energy applied to induce fragmentation of the precursor ion.Optimization of this parameter is crucial for obtaining a consistent and sensitive fragmentation pattern.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.LC-MS/MS offers very low LODs, enabling the detection of trace amounts of this compound in biological or environmental samples.

Note: Specific m/z values and collision energies for this compound are not publicly available and would be determined experimentally.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation of complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift, multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, revealing adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different structural fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the relative stereochemistry of the molecule.

Table 8.3.1: Common NMR Experiments for the Structural Elucidation of Macrolides

NMR ExperimentInformation ObtainedApplication to this compound Structure
¹H NMR Number of proton environments, chemical shifts, coupling constants, and integration.Provides a "fingerprint" of the molecule and initial information on the types of protons present (e.g., olefinic, aliphatic, hydroxyl).
¹³C NMR Number of carbon environments and their chemical shifts.Indicates the total number of carbons and their types (e.g., carbonyl, sp², sp³).
COSY ¹H-¹H spin-spin coupling networks.Establishes connectivity between adjacent protons, helping to trace out aliphatic chains and sugar moieties.
HSQC Direct ¹H-¹³C correlations.Assigns protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Connects different spin systems and functional groups, crucial for assembling the macrolide ring and attaching the sugar moiety.
NOESY Through-space ¹H-¹H correlations.Provides information on the relative stereochemistry and conformation of the molecule.

Note: The detailed interpretation of these spectra is a complex process that leads to the complete structural assignment of the molecule.

X-ray Diffraction for Solid-State Structural Analysis

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. The absolute stereochemistry of this compound was established based on the known configuration of its aminosaccharide component, ossamine (B579392).

Table 8.4.1: Crystallographic Data Parameters from Single-Crystal X-ray Diffraction

ParameterDescriptionSignificance for this compound
Crystal System The classification of crystals based on their symmetry (e.g., monoclinic, orthorhombic).Defines the basic shape of the unit cell.
Space Group The mathematical description of the symmetry elements in the crystal.Provides information about the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell.Defines the size and shape of the repeating unit of the crystal lattice.
Resolution (Å) A measure of the level of detail that can be observed in the electron density map.A lower value indicates higher resolution and a more precise structural determination.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.A lower R-factor indicates a better fit of the model to the data.

Note: Specific crystallographic data for this compound, such as the unit cell parameters and space group, were not provided in the readily accessible literature but would have been determined in the original structural study.

Advanced Research Frontiers and Future Directions for Ossamycin

Exploration of Undiscovered Biosynthetic Potential within Streptomyces Species

The genus Streptomyces is a rich source of bioactive secondary metabolites, and advancements in genome sequencing have revealed a vast, untapped potential for the discovery of novel natural products. nih.govresearchgate.net Many Streptomyces species harbor numerous biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, representing a silent reservoir of chemical diversity. nih.govnih.gov Genome mining of various Streptomyces strains, including those from unique ecological niches such as plant rhizospheres and marine environments, has become a key strategy for identifying novel BGCs. researchgate.netnih.govmdpi.com

Specifically, the complete sequencing of the Streptomyces hygroscopicus var. ossamyceticus genome was instrumental in identifying the 127-kbp ossamycin biosynthetic gene cluster. nih.govresearchgate.net This discovery has opened the door to exploring other Streptomyces genomes for related, yet undiscovered, BGCs that might produce novel analogs of this compound or other spiroacetal macrolides. plos.org It is plausible that different Streptomyces strains possess variations of the this compound BGC, potentially leading to the production of derivatives with altered biological activities. researchgate.net Future research will likely focus on activating these silent BGCs through various techniques, such as co-culturing with other microorganisms, epigenetic modification, or the use of heterologous expression systems, to unlock the full biosynthetic potential of these organisms.

Application of Synthetic Biology for Rational Design and Pathway Engineering of this compound Analogs

The elucidation of the this compound biosynthetic gene cluster provides a foundational platform for the application of synthetic biology and metabolic engineering techniques to create novel this compound analogs. nih.govresearchgate.net The modular nature of the polyketide synthase (PKS) responsible for assembling the this compound backbone offers numerous targets for rational design. nih.govnih.gov By manipulating the genes within the oss cluster, it is possible to alter the structure of the final product in a predictable manner.

Key enzymatic steps that can be targeted for engineering include:

Polyketide Synthase (PKS) modules: The this compound PKS is a rare example of a modular PKS that uses programmed iteration, where one module is used for two successive rounds of chain extension. nih.govresearchgate.net Altering the number or composition of the 14 extension modules could lead to the generation of macrolides with different ring sizes. nih.govwikipedia.org

Tailoring enzymes: The this compound cluster encodes several cytochrome P450 enzymes (OssL, OssK, OssM, and OssF) responsible for late-stage hydroxylations of the macrolide core. nih.gov Specific deletion or modification of these genes has already been shown to affect the final structure. nih.govresearchgate.net Further engineering of these enzymes could generate a library of analogs with diverse hydroxylation patterns.

Deoxysugar biosynthesis and attachment: The attachment of the unusual sugar, L-ossamine, to the C-8 position is crucial for this compound's bioactivity. nih.govwikipedia.org Modifying the genes involved in the biosynthesis or attachment of this sugar could lead to the production of analogs with altered properties. researchgate.net

Spirocyclase enzyme: The cluster also contains a putative spirocyclase, OssO, which may be involved in the formation of the characteristic spiroketal moiety. nih.govresearchgate.netnih.gov Investigating and engineering this enzyme could provide insights into controlling the stereochemistry of this critical structural feature.

These synthetic biology approaches will enable the creation of a diverse range of this compound derivatives, potentially with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Development of Automated Synthesis Platforms for Complex Polyketides, Including this compound Derivatives

The chemical synthesis of complex polyketides like this compound is a formidable challenge due to their large size and multiple stereocenters. However, recent advancements in automated synthesis platforms offer a promising avenue for the rapid and efficient construction of such molecules and their derivatives. frontiersin.org These platforms are inspired by the iterative, modular logic of natural polyketide biosynthesis. frontiersin.orgbiorxiv.org

An automated synthesis platform for this compound derivatives would likely involve a series of iterative coupling reactions of smaller, pre-synthesized building blocks. frontiersin.org This approach allows for the systematic variation of different parts of the molecule, facilitating the creation of a library of analogs for structure-activity relationship (SAR) studies. While a fully automated synthesis of this compound has not yet been reported, the development of platforms for other complex polyketides demonstrates the feasibility of this strategy. biorxiv.org Future work in this area could significantly accelerate the exploration of the chemical space around the this compound scaffold, complementing the biosynthetic engineering approaches.

Integration of Computational Chemistry and Machine Learning in Structural and Mechanistic Investigations of this compound

Computational chemistry and machine learning are becoming increasingly powerful tools in natural product research. researchgate.net For this compound, these methods can provide valuable insights into its structure, function, and mechanism of action. For instance, deep learning models are now being used to predict chemical structures directly from mass spectrometry data, which could aid in the identification of novel this compound analogs from complex biological extracts. researchgate.net

Furthermore, machine learning algorithms can be trained on large datasets of bioactive compounds to predict the biological activity of new molecules. news-medical.netnih.gov This could be used to prioritize the synthesis or isolation of this compound derivatives with the highest probability of desired therapeutic effects. news-medical.net

Computational modeling can also be used to study the interaction of this compound with its molecular target, the F1F0-ATPase. researchgate.net Docking studies and molecular dynamics simulations can help to elucidate the precise binding mode of this compound and identify key residues involved in its inhibitory activity. This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity. As these computational tools become more sophisticated, they will play an increasingly important role in guiding future research on this compound.

This compound as a Chemical Probe for Fundamental Biological Processes and Mitochondrial Function

This compound's high potency and specificity as an inhibitor of the mitochondrial F1F0-ATPase make it an excellent chemical probe for studying mitochondrial function and related biological processes. nih.govplos.org The F1F0-ATPase is a crucial enzyme responsible for the synthesis of ATP, the primary energy currency of the cell. nih.gov By inhibiting this enzyme, this compound can be used to investigate the consequences of impaired mitochondrial respiration and ATP production in various cellular contexts. wikipedia.org

Specific applications of this compound as a chemical probe include:

Studying cellular metabolism: this compound can be used to dissect the roles of oxidative phosphorylation versus glycolysis in different cell types and under various physiological or pathological conditions.

Investigating apoptosis: Mitochondrial dysfunction is a key event in the intrinsic pathway of apoptosis. This compound can be used to induce and study the molecular mechanisms of mitochondrial-mediated cell death.

Elucidating the role of mitochondria in disease: By disrupting mitochondrial function, this compound can be used in cellular and animal models to study the involvement of mitochondrial dysfunction in diseases such as cancer, neurodegenerative disorders, and metabolic diseases. wikipedia.org

Screening for new drugs: this compound can be used as a reference compound in high-throughput screens to identify other molecules that modulate mitochondrial function. nih.gov

The use of this compound as a chemical probe will continue to provide valuable insights into the fundamental roles of mitochondria in health and disease.

Investigating Cellular Resistance Mechanisms in Research Models

The development of cellular resistance is a common challenge for many therapeutic agents, and it is important to understand the potential mechanisms by which cells might become resistant to this compound. oaepublish.comdoi.org Although specific resistance mechanisms to this compound have not been extensively studied, several possibilities can be inferred from research on other ATPase inhibitors and cytotoxic agents. oaepublish.comresearchgate.net

Potential mechanisms of resistance include:

Target modification: Mutations in the genes encoding the subunits of the F1F0-ATPase could alter the binding site of this compound, reducing its inhibitory activity. This is a common mechanism of resistance to other antibiotics that target specific enzymes. youtube.com

Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively transport this compound out of the cell, preventing it from reaching its mitochondrial target. oaepublish.comossila.com This is a well-known mechanism of multidrug resistance in cancer cells. nih.gov

Metabolic reprogramming: Cells might adapt to the inhibition of mitochondrial ATP synthesis by upregulating alternative energy-producing pathways, such as glycolysis. This would allow them to survive even in the presence of this compound.

Alterations in drug metabolism: Increased enzymatic degradation or modification of this compound could lead to its inactivation and reduced efficacy.

Investigating these potential resistance mechanisms in laboratory models, for example, by generating this compound-resistant cell lines, will be crucial for understanding how to overcome resistance and for the potential future development of this compound-based therapies. doi.orgnih.gov

Broadening the Scope of Observed Biological Activities and Molecular Targets

While this compound is primarily known for its potent antifungal and cytotoxic activities, which are attributed to its inhibition of the mitochondrial F1F0-ATPase, there is potential for this compound to exhibit other biological activities and interact with other molecular targets. nih.govwikipedia.org Many natural products are known to have multiple biological effects, and a comprehensive evaluation of this compound's bioactivity profile is warranted. nih.govrsc.org

Future research could explore the following areas:

Screening against a wider range of biological targets: High-throughput screening of this compound against diverse panels of enzymes, receptors, and other cellular targets could reveal previously unknown activities. nih.gov

Investigating immunomodulatory effects: Some macrolides, such as rapamycin, are potent immunosuppressants. google.com Given its structural complexity, it is plausible that this compound could also have effects on the immune system.

Exploring antiviral and antiparasitic activities: The disruption of cellular energy metabolism by this compound could be detrimental to the replication of viruses and the survival of parasites, which are highly dependent on host cell resources.

By systematically exploring a broader range of biological activities, it may be possible to identify new therapeutic applications for this compound and its derivatives beyond its current use as a research tool.

Q & A

Q. What experimental models are commonly used to investigate Ossamycin’s effects on cellular energy metabolism?

Methodological Answer: this compound’s impact on ATP production and ion transport is typically studied using in vitro models like KB cells (human carcinoma-derived cell lines) under controlled metabolic conditions. Researchers measure ATP levels via luciferase-based assays and α-aminoisobutyric acid (AIB) uptake as a proxy for active transport efficiency. For example, anaerobic glycolysis and oxidative phosphorylation conditions are compared to assess this compound’s differential effects on ATP synthesis pathways .

Q. How do researchers standardize assays for this compound’s inhibitory effects on ATPases?

Methodological Answer: (Na+ + K+)-ATPase activity is quantified using enzymatic assays with purified membrane fractions. This compound’s inhibitory potency (IC₅₀) is determined by dose-response curves, with comparisons to known inhibitors like Oligomycin. Controls include measuring baseline ATPase activity and normalizing results to protein concentration or cell viability assays to rule off-target effects .

Q. What are the primary biochemical targets of this compound in mitochondrial studies?

Methodological Answer: this compound’s mechanism is probed via competitive binding assays with radiolabeled ATP synthase inhibitors (e.g., Oligomycin) and mitochondrial membrane potential measurements using fluorescent dyes like JC-1. Researchers also employ knock-out cell lines or CRISPR-Cas9-edited models to isolate specific subunits of ATP synthase affected by this compound .

Advanced Research Questions

Q. How can contradictory data on this compound’s ATP modulation (e.g., inhibition vs. enhancement) be resolved?

Methodological Answer: Contradictions arise from context-dependent effects. For instance, this compound inhibits ATP production under oxidative phosphorylation but increases ATP in anaerobic glycolysis due to metabolic pathway shifts. To resolve this:

  • Replicate experiments under strictly controlled oxygen levels (e.g., hypoxia chambers).
  • Perform metabolic flux analysis (e.g., Seahorse XF Analyzer) to map real-time ATP contribution from glycolysis vs. OXPHOS.
  • Validate findings using isotopic tracing (¹³C-glucose) to track carbon flow in ATP synthesis pathways .

Q. What strategies are recommended for distinguishing this compound’s direct vs. indirect effects on ion transport?

Methodological Answer:

  • Use pharmacological inhibitors (e.g., Ouabain for Na+/K+ ATPase) to isolate this compound’s target specificity.
  • Combine patch-clamp electrophysiology with AIB uptake assays to correlate ion channel activity with transport efficiency.
  • Employ proteomic profiling (e.g., SILAC labeling) to identify this compound-induced changes in transporter expression or post-translational modifications .

Q. How should researchers design experiments to address this compound’s divergent effects on ATP and AIB transport in KB cells?

Methodological Answer:

  • Hypothesis-driven design : Test whether ATP accumulation under glycolysis inhibits AIB transport via feedback regulation.
  • Experimental tiers :
  • Tier 1: Measure ATP and AIB concurrently under matched conditions.
  • Tier 2: Use ATP-depleting agents (e.g., 2-deoxyglucose) to test if AIB inhibition is ATP-dependent.
    • Statistical rigor : Apply ANOVA with post-hoc tests to account for interaction effects between metabolic states and drug concentrations .

Data Analysis & Contradiction Management

Q. What frameworks are used to analyze contradictions in this compound’s bioenergetic effects?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on the "novel" aspect of this compound’s ATP-enhancing effect under glycolysis.
  • Use principal contradiction analysis (from dialectical frameworks) to identify the dominant factor (e.g., metabolic state) driving observed outcomes.
  • Validate through meta-analysis of historical data, comparing results across studies with similar experimental conditions .

Q. How can researchers ensure reproducibility when studying this compound’s context-dependent effects?

Methodological Answer:

  • Standardize protocols : Predefine cell passage numbers, serum batches, and assay temperatures.
  • Replicate across models : Validate findings in primary cells (e.g., cardiomyocytes) and in vivo models (e.g., zebrafish embryos) to rule out cell-line artifacts.
  • Open-data practices : Share raw datasets (e.g., ATP/AIB measurements) and analysis scripts via repositories like Zenodo to enable independent verification .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Methodological Answer:

  • Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in Prism/GrapPad).
  • Report confidence intervals for IC₅₀ values and use bootstrapping to assess parameter robustness.
  • For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions .

Q. How to integrate multi-omics data into this compound research?

Methodological Answer:

  • Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map this compound-induced pathway alterations.
  • Use network analysis tools (e.g., STRING, MetaboAnalyst) to identify hub genes/metabolites linked to ATP-AIB coupling.
  • Validate in silico predictions with targeted siRNA knockdowns or metabolite supplementation .

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